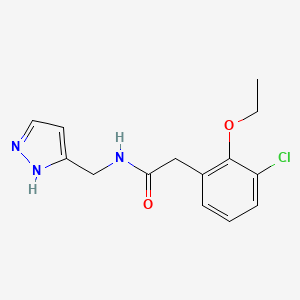![molecular formula C18H15ClN2O2 B6625854 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both quinoline and benzamide moieties in its structure suggests it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxo-1H-quinolin-4-ylmethanamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The chloro group in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar aprotic solvents.
Major Products
Oxidation: 3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzoic acid.
Reduction: 3-chloro-2-methyl-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-13(6-4-7-15(11)19)18(23)20-10-12-9-17(22)21-16-8-3-2-5-14(12)16/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWWVSQSNWVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625785.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)

![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![6-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625898.png)
